5-(Phenoxymethyl)-3-propyloxolan-2-one
Description
5-(Phenoxymethyl)-3-propyloxolan-2-one is a γ-lactone (oxolan-2-one) derivative characterized by a five-membered cyclic ester ring. Its structure features a phenoxymethyl group at the C5 position and a propyl substituent at the C3 position. This compound’s molecular formula is C₁₃H₁₆O₃, with a molecular weight of 220.26 g/mol.
Properties
CAS No. |
56057-88-6 |
|---|---|
Molecular Formula |
C14H18O3 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
5-(phenoxymethyl)-3-propyloxolan-2-one |
InChI |
InChI=1S/C14H18O3/c1-2-6-11-9-13(17-14(11)15)10-16-12-7-4-3-5-8-12/h3-5,7-8,11,13H,2,6,9-10H2,1H3 |
InChI Key |
OPNSWXPTPRWMRD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1CC(OC1=O)COC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Phenoxymethyl)-3-propyloxolan-2-one typically involves the reaction of phenoxymethyl chloride with 3-propyloxolan-2-one in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control of reaction conditions and higher yields. The reactants are continuously fed into the reactor, and the product is continuously removed, which minimizes the formation of by-products and reduces the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions
5-(Phenoxymethyl)-3-propyloxolan-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxolane ring to a more saturated form.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Saturated oxolane derivatives.
Substitution: Various substituted phenoxymethyl derivatives.
Scientific Research Applications
5-(Phenoxymethyl)-3-propyloxolan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(Phenoxymethyl)-3-propyloxolan-2-one involves its interaction with specific molecular targets. The phenoxymethyl group can interact with enzymes and receptors, leading to various biological effects. The oxolane ring provides structural stability and influences the compound’s reactivity. The exact pathways and targets are still under investigation, but preliminary studies suggest that the compound may inhibit certain enzymes involved in cell proliferation and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The most structurally analogous compound identified in the evidence is 5-Methyl-5-propyloxolan-2-one (CAS 3284-93-3) . Below is a detailed comparison:
Table 1: Structural and Physicochemical Comparison
| Property | 5-(Phenoxymethyl)-3-propyloxolan-2-one | 5-Methyl-5-propyloxolan-2-one |
|---|---|---|
| Molecular Formula | C₁₃H₁₆O₃ | C₈H₁₄O₂ |
| Molecular Weight (g/mol) | 220.26 | 142.20 |
| Substituent Positions | C3 (propyl), C5 (phenoxymethyl) | C5 (methyl and propyl) |
| Key Functional Groups | Aromatic ether, lactone | Alkyl-substituted lactone |
| Solubility (Predicted) | Lower water solubility due to aromatic group | Higher water solubility compared to aromatic analog |
| Potential Reactivity | Susceptible to electrophilic aromatic substitution | Steric hindrance at C5 due to dual substituents |
Key Differences :
Molecular Weight : The target compound’s higher molecular weight (220.26 vs. 142.20 g/mol) may influence its phase behavior (e.g., melting/boiling points) and diffusion rates in biological systems.
Applications : While neither compound’s applications are explicitly detailed in the evidence, structural analogs of γ-lactones are often used as solvents, flavoring agents, or intermediates in drug synthesis. The aromatic group in the target compound could make it a candidate for polymer precursors or bioactive molecules.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
